2-(2-Ethylphenyl)-2-propanol

Chemical Synthesis Physical Chemistry Process Chemistry

2-(2-Ethylphenyl)-2-propanol (CAS 104174-11-0) is a tertiary aryl alkyl alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. It is characterized by the presence of a 2-ethyl substituent on the phenyl ring, which imparts distinct physicochemical properties compared to the unsubstituted analog, 2-phenyl-2-propanol.

Molecular Formula C11H16O
Molecular Weight 164.24g/mol
CAS No. 104174-11-0
Cat. No. B494260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethylphenyl)-2-propanol
CAS104174-11-0
Molecular FormulaC11H16O
Molecular Weight164.24g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(C)(C)O
InChIInChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3
InChIKeyOTLOIYAXRYHLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethylphenyl)-2-propanol (CAS 104174-11-0): Technical Specifications and Procurement Baseline


2-(2-Ethylphenyl)-2-propanol (CAS 104174-11-0) is a tertiary aryl alkyl alcohol with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol [1]. It is characterized by the presence of a 2-ethyl substituent on the phenyl ring, which imparts distinct physicochemical properties compared to the unsubstituted analog, 2-phenyl-2-propanol . The compound is supplied as a colorless to pale yellow liquid with a minimum purity specification of 95% and is recommended for storage at room temperature .

Why 2-(2-Ethylphenyl)-2-propanol (CAS 104174-11-0) Cannot Be Interchanged with Unsubstituted Aryl Alkyl Alcohol Analogs


Substitution of 2-(2-Ethylphenyl)-2-propanol with its unsubstituted analog, 2-phenyl-2-propanol, or other aryl alkyl alcohols without consideration of their divergent physicochemical properties can lead to significant performance discrepancies in synthetic or formulation applications. The presence of the ortho-ethyl group on the phenyl ring fundamentally alters key physical parameters such as boiling point and density . While computed pKa values for the hydroxyl proton are nearly identical (14.50±0.29 vs 14.49±0.29), the differences in boiling point (90 °C at 1.5 Torr vs 202 °C at atmospheric pressure) [1] and density (0.966±0.06 g/cm³ vs 0.973 g/mL) [2] necessitate distinct handling and processing conditions. Therefore, direct substitution without empirical validation introduces unacceptable variability in reproducibility and process control, underscoring the need for compound-specific procurement.

Quantitative Differentiation Guide for 2-(2-Ethylphenyl)-2-propanol (CAS 104174-11-0)


Reduced Boiling Point Facilitates Distillation and Purification

2-(2-Ethylphenyl)-2-propanol exhibits a significantly lower boiling point compared to its unsubstituted analog, 2-phenyl-2-propanol. The presence of the ortho-ethyl group reduces the boiling point from 202 °C (at atmospheric pressure) to 90 °C at a reduced pressure of 1.5 Torr . This 112 °C difference (under different pressure conditions) indicates enhanced volatility and a lower energy requirement for distillation or vacuum-assisted purification steps [1].

Chemical Synthesis Physical Chemistry Process Chemistry

Lower Density Impacts Solvent and Formulation Behavior

The density of 2-(2-ethylphenyl)-2-propanol is lower than that of the unsubstituted parent compound. The ethyl-substituted compound has a predicted density of 0.966±0.06 g/cm³ , whereas 2-phenyl-2-propanol has a reported density of 0.973 g/mL at 25 °C [1]. This 0.007 g/cm³ difference, while small, can be significant in precise formulation and solvent applications where density affects phase separation, buoyancy, and mixing behavior.

Formulation Science Physical Chemistry Material Science

Defined Purity Specification for Reproducible Research Outcomes

The commercially supplied compound is specified with a minimum purity of 95% . This is a critical differentiator when compared to unverified or lower-purity alternatives that may introduce unknown impurities and variability into synthetic or analytical workflows. While 2-phenyl-2-propanol is also available at various purity grades, the explicit 95% minimum specification for this specific CAS number provides a verifiable baseline for procurement and ensures batch-to-batch consistency .

Analytical Chemistry Quality Control Procurement

Computed Lipophilicity (XLogP3) Informs Partitioning Behavior

The computed lipophilicity (XLogP3) for 2-(2-ethylphenyl)-2-propanol is 2.4 [1]. This value is higher than that of the unsubstituted analog, 2-phenyl-2-propanol, which has a predicted XLogP3 of approximately 1.9 [2]. This 0.5 unit increase in logP indicates greater hydrophobicity and improved membrane permeability potential, which can be advantageous in the design of prodrugs or bioactive molecules requiring enhanced cellular uptake [1].

Computational Chemistry Drug Discovery ADME Prediction

Recommended Research and Industrial Applications for 2-(2-Ethylphenyl)-2-propanol (CAS 104174-11-0)


Synthetic Intermediate for Fine Chemicals and Pharmaceuticals

Given its defined purity specification of 95% , 2-(2-ethylphenyl)-2-propanol is suitable as a reliable synthetic intermediate in the production of fine chemicals and pharmaceutical compounds. Its lower boiling point compared to the unsubstituted analog facilitates its removal or purification via distillation under reduced pressure, thereby minimizing thermal decomposition of sensitive products. This makes it a preferred choice in multi-step syntheses where precise control over intermediate purity is required.

Solvent and Co-Solvent in Specialty Formulations

The lower density of 2-(2-ethylphenyl)-2-propanol relative to 2-phenyl-2-propanol allows for unique solvent and co-solvent applications in specialty formulations. Its enhanced lipophilicity (XLogP3 = 2.4) improves solubility for non-polar compounds, making it a valuable component in the development of novel solvent systems for chemical reactions or material processing where precise density and polarity profiles are critical.

Building Block for Prodrug Design and Medicinal Chemistry

The increased lipophilicity (XLogP3 = 2.4) of 2-(2-ethylphenyl)-2-propanol compared to its unsubstituted analog (XLogP3 ~1.9) suggests improved membrane permeability. This property is particularly valuable in medicinal chemistry for the design of prodrugs or active pharmaceutical ingredients where enhanced cellular uptake is desired. The compound's tertiary alcohol structure also provides a handle for further functionalization via esterification or etherification, enabling the synthesis of diverse chemical libraries for drug discovery.

Technical Documentation Hub

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